molecular formula C6H9NO3 B13532011 1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol

1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol

Katalognummer: B13532011
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: TVXJUYVKSXGXON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Eigenschaften

Molekularformel

C6H9NO3

Molekulargewicht

143.14 g/mol

IUPAC-Name

1-(5-methyl-1,2-oxazol-3-yl)ethane-1,2-diol

InChI

InChI=1S/C6H9NO3/c1-4-2-5(7-10-4)6(9)3-8/h2,6,8-9H,3H2,1H3

InChI-Schlüssel

TVXJUYVKSXGXON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)C(CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-Methyl-1,2-oxazol-3-yl)ethane-1,2-diol include other oxazole derivatives such as:

  • 2-(5-Methyl-1,2-oxazol-3-yl)ethanol
  • 3-(5-Methyl-1,2-oxazol-3-yl)propane-1,2-diol These compounds share structural similarities but differ in their functional groups and chain lengths, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.